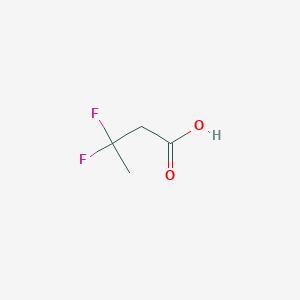

3,3-difluorobutanoic Acid

Description

BenchChem offers high-quality 3,3-difluorobutanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-difluorobutanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-4(5,6)2-3(7)8/h2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQIQSUQSSESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-61-2 | |

| Record name | 3,3-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Difluorobutanoic Acid

Introduction: The Strategic Importance of Selective Fluorination

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and conformational preference, often leading to enhanced potency, selectivity, and bioavailability in drug candidates.[1][3]

Among the vast array of fluorinated building blocks, 3,3-difluorobutanoic acid (CAS No. 2366-61-2) emerges as a particularly valuable synthon.[4][5] Its structure, featuring a gem-difluoro group at the C3 position, presents a unique combination of electronic and steric properties. This guide provides an in-depth technical overview of 3,3-difluorobutanoic acid, designed for researchers, scientists, and drug development professionals who seek to leverage its properties in their work. We will delve into its structural characteristics, spectroscopic signature, a representative synthesis, and its applications, providing the field-proven insights necessary for its effective utilization.

Molecular Structure and Physicochemical Properties

The defining feature of 3,3-difluorobutanoic acid is the gem-difluorinated carbon atom positioned beta (β) to the carboxylic acid moiety. This arrangement has profound implications for the molecule's reactivity and physical properties.

Structural Formula: C₄H₆F₂O₂[4][5] IUPAC Name: 3,3-difluorobutanoic acid[4] SMILES: CC(CC(=O)O)(F)F[4][6]

The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon skeleton, influencing the acidity of the carboxylic proton. By pulling electron density away from the carboxylate group, the C-F bonds stabilize the conjugate base (3,3-difluorobutanoate), thereby increasing the acidity (lowering the pKa) of the parent butanoic acid. This modulation of pKa is a critical tool in drug design for optimizing the ionization state of a molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding.[3]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 124.09 g/mol | [4][5] |

| Molecular Formula | C₄H₆F₂O₂ | [4][5] |

| CAS Number | 2366-61-2 | [4][5] |

| Topological Polar Surface Area | 37.3 Ų | [4][5] |

| XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Signature for Compound Verification

Accurate identification and quality control are paramount in research and development. The following section details the expected spectroscopic data for 3,3-difluorobutanoic acid, providing a self-validating system for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous fingerprint.

-

¹H NMR: The proton spectrum is expected to show three distinct signals:

-

A triplet for the methyl (CH₃) protons, coupled to the two adjacent fluorine atoms.

-

A triplet for the methylene (CH₂) protons, coupled to the two adjacent fluorine atoms.

-

A broad singlet for the carboxylic acid (COOH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will display four signals, with the key feature being the C-F coupling.

-

The carbon of the methyl group (C4).

-

The carbon of the methylene group (C2).

-

The gem-difluorinated carbon (C3), which will appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms.

-

The carbonyl carbon (C1) of the carboxylic acid.

-

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected, which will be a quartet due to coupling with the adjacent methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of 3,3-difluorobutanoic acid is dominated by two features:

-

A very broad absorption band in the region of 2500-3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[7]

-

A strong, sharp absorption band around 1715 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (124.09).[4][6]

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 17) and the loss of the carboxyl group (-COOH, m/z 45).[7]

Synthesis and Reactivity Insights

The synthesis of gem-difluorinated compounds often requires specialized fluorinating reagents. One common and effective method for converting ketones to gem-difluorides is the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[8]

Representative Synthetic Protocol: Deoxofluorination

This protocol outlines the synthesis of 3,3-difluorobutanoic acid from its corresponding keto-acid precursor, 3-oxobutanoic acid (acetoacetic acid).

Causality: The choice of a deoxofluorinating agent is based on its efficacy in replacing a carbonyl oxygen with two fluorine atoms. The reaction proceeds via a covalent sulfur intermediate, which is then displaced by fluoride ions. The stability and handling characteristics of Deoxo-Fluor often make it a preferred choice over DAST in laboratory settings.[8]

Workflow Diagram:

Caption: Synthetic workflow for 3,3-difluorobutanoic acid via deoxofluorination.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the precursor, 3-oxobutanoic acid, and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. This is critical to control the exothermic reaction and minimize side products.

-

Reagent Addition: Slowly add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure 3,3-difluorobutanoic acid.

Applications in Research and Drug Development

The unique structural motif of 3,3-difluorobutanoic acid makes it a valuable building block in several areas, particularly in the synthesis of pharmacologically active compounds.

-

Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for other chemical groups. For instance, the difluoromethylene (-CF₂-) group is known to be a non-hydrolyzable mimic of an ether or thioether linkage, and can also act as a surrogate for a ketone or as a lipophilic hydrogen bond donor.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[3] Placing a gem-difluoro group at a site that is susceptible to metabolic oxidation (a "metabolic soft spot") can significantly increase the half-life and bioavailability of a drug candidate.

-

Intermediate for Complex Molecules: 3,3-Difluorobutanoic acid is a precursor for more complex fluorinated molecules. For example, it can be used in the synthesis of pyrazole carboxanilide fungicides, which are important agrochemicals.[9] Its carboxylic acid handle allows for standard amide coupling or esterification reactions, incorporating the difluoro-butyl moiety into larger molecular frameworks.

Safety and Handling

As a laboratory chemical, 3,3-difluorobutanoic acid requires careful handling. It is classified as a substance that can cause serious eye damage, skin irritation, and may cause respiratory irritation.[4][10] It is also harmful if swallowed.[4]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11228790, 3,3-Difluorobutanoic acid. Retrieved from [Link].

-

Thermo Fisher Scientific (2025). Safety Data Sheet: 2,3-Difluorobenzoic acid. Retrieved from [Link].

-

ResearchGate (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link].

-

Filo (2026). Problem 2 presents several spectroscopic data for an unknown compound. Retrieved from [Link].

-

PubChemLite (n.d.). 3,3-difluorobutanoic acid (C4H6F2O2). Retrieved from [Link].

-

ScienceDirect (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 87189821, 3,3-Difluoropentanoic acid. Retrieved from [Link].

-

Quick Company (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Retrieved from [Link].

-

ERIC (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link].

-

ChemRxiv (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link].

-

PubMed (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link].

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorobutanoic acid | C4H6F2O2 | CID 11228790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 3,3-difluorobutanoic acid (C4H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. Problem 2 presents several spectroscopic data for an unknown compound wit.. [askfilo.com]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility & Handling of 3,3-Difluorobutanoic Acid

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3,3-difluorobutanoic acid .

Editorial Note on CAS Registry Numbers: The primary CAS registry number for 3,3-difluorobutanoic acid is 2366-61-2 .[1][2] The CAS provided in the prompt (105454-77-7) does not correspond to the standard commercial listing for this acid and may refer to a specific salt form, a proprietary internal code, or a database artifact. This guide focuses on the free acid form (CAS 2366-61-2) as the functional core for research and development.[3]

Executive Summary

3,3-Difluorobutanoic acid (CAS 2366-61-2) is a fluorinated aliphatic building block used in the synthesis of bioisosteres and metabolic probes.[3] Its solubility behavior is governed by a "tug-of-war" between the hydrophilic carboxylic acid head group and the lipophilic, electron-withdrawing difluoromethylene (

For drug development professionals, understanding this molecule's solubility is critical for three workflows:

-

Reaction Optimization: Selecting compatible solvents for nucleophilic substitutions or coupling reactions.

-

Work-up/Purification: Designing efficient liquid-liquid extraction (LLE) protocols based on pH-dependent partitioning.

-

Bioassay Formulation: Ensuring stability in DMSO/aqueous stock solutions.

Physicochemical Profile

Understanding the fundamental constants is the first step to predicting solubility behavior.

| Property | Value | Technical Insight |

| Molecular Weight | 124.09 g/mol | Small molecule; high diffusion coefficient.[3] |

| Physical State | Liquid (at 20°C) | Miscibility is the primary solubility parameter rather than saturation concentration.[3] |

| Boiling Point | ~170–180°C (est.)[3] | High boiling point allows for use in elevated temperature reactions without rapid evaporation. |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | The |

| LogP (Oct/Water) | 0.8 (Predicted) | Amphiphilic.[3] It partitions into organic phases but retains significant water solubility. |

| H-Bond Donors | 1 (COOH) | Strong donor capability; requires polar solvents to disrupt dimerization.[3] |

Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with 3,3-difluorobutanoic acid.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Strong H-bonding interactions solvate the carboxyl group; the alkyl chain is short enough to not impede dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High dielectric constants stabilize the polar acid head. DMSO is the gold standard for bioassay stocks (typically 10–100 mM).[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High Solubility | Excellent for synthesis and extraction.[3] The lipophilic |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High Solubility | Primary choice for liquid-liquid extraction. The oxygen atoms in the solvent accept H-bonds from the acid. |

| Hydrocarbons | Hexanes, Heptane | Low / Immiscible | Polarity mismatch. The cohesive energy density of the acid (due to H-bonding) exceeds the dispersive forces of alkanes.[3] |

The Fluorine Effect on Solvation

The gem-difluoro group (

-

In Water: The hydrophobic hydration shell around the

group is more structured than around a -

In Organics: The fluorine atoms increase lipophilicity (solubility in DCM/EtOAc) without the steric bulk of a methyl group.[3]

Experimental Protocols

Protocol: Determination of Partition Coefficient (LogD)

Since the molecule is ionizable, its effective lipophilicity (LogD) changes with pH.[3] This protocol determines the distribution between Octanol and Buffer.

Materials:

Workflow:

-

Preparation: Dissolve 10 mg of acid in 10 mL of pre-saturated octanol.

-

Equilibration: Mix 1:1 volume of the octanol stock with the aqueous buffer in a separation funnel or centrifuge tube.

-

Agitation: Shake vigorously for 30 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases via HPLC.

-

Calculation:

[3]

-

Protocol: Efficient Extraction (Work-up Strategy)

Due to its lower pKa, 3,3-difluorobutanoic acid requires a lower pH to be fully protonated (neutral) and extractable into organic solvents than standard aliphatic acids.[3]

Step-by-Step:

-

Quench: Cool reaction mixture to 0°C.

-

Acidification (Critical): Adjust aqueous layer pH to < 2.0 using 1M HCl or KHSO₄.[3]

-

Why? At pH 4 (near pKa), 50% of the molecule is ionized (carboxylate) and will remain in the water.[3] At pH 2, >99% is neutral.

-

-

Extraction: Extract 3x with Ethyl Acetate or DCM .

-

Note: Avoid Diethyl Ether if possible due to volatility, though it is chemically compatible.

-

-

Drying: Dry combined organics over

(Sodium Sulfate). -

Concentration: Rotary evaporate at <40°C (monitor vacuum to prevent loss of the free acid if it is volatile; boiling point is high, but azeotropes may form).

Visualizations

Solubility & Extraction Decision Tree

This diagram guides the researcher through solvent selection based on the process stage.

Caption: Decision tree for solvent selection during synthesis, extraction, and analysis phases.

Solvation Mechanism

Visualizing how the solvent interacts with the specific functional groups.

Caption: Mechanistic interaction map showing why mixed polarity solvents (like DCM or EtOAc) are ideal.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11228790, 3,3-Difluorobutanoic acid.[3] Retrieved from [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[3] Wiley-VCH.[3] (General reference for solvent polarity principles applied in Section 3).

Sources

Technical Safety & Application Guide: 3,3-Difluorobutanoic Acid

[1]

Executive Summary

3,3-Difluorobutanoic acid (CAS: 2366-61-2 ) is a gem-difluorinated carboxylic acid used extensively in drug discovery to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] Unlike its non-fluorinated analogs, the introduction of the gem-difluoro (

Critical Identity Note: Researchers must distinguish this compound from its isomer, 2,2-difluorobutanoic acid (CAS: 2366-62-3). While both are fluorinated acids, their reactivity profiles and biological implications differ due to the position of the fluorine atoms relative to the carboxyl group.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and molecular modeling.

| Property | Value | Context for Drug Design |

| CAS Number | 2366-61-2 | Unique Identifier |

| Molecular Formula | MW: 124.09 g/mol | |

| Physical State | Colorless Liquid | Low melting point solid in high purity |

| Boiling Point | 51–52 °C @ 5 Torr | Volatile under vacuum; estimated ~160°C @ atm |

| Density | 1.239 g/cm³ | Significantly denser than water |

| pKa (Predicted) | ~4.03 | More acidic than butanoic acid (4.[1]82) due to inductive effect |

| LogP | ~0.8 – 1.1 | Moderate lipophilicity; suitable for fragment-based design |

| H-Bond Donors | 1 (COOH) | Typical carboxylic acid behavior |

| H-Bond Acceptors | 3 (C=O, F, F) | Fluorine acts as a weak acceptor |

Hazard Identification & Risk Assessment (GHS)

While often classified as an irritant, the acidic nature and fluorination require handling this compound with the rigor reserved for corrosive substances.

GHS Classification[3]

-

Signal Word: DANGER

-

Hazard Statements:

Precautionary Protocols

-

Eye Contact: The low pKa implies rapid corneal damage upon contact. Immediate irrigation is critical.

-

Inhalation: Volatility at ambient temperatures (especially during rotary evaporation) poses a respiratory risk.

-

Decomposition: Thermal decomposition may release Hydrogen Fluoride (HF) , though the compound itself does not typically generate HF under ambient conditions.

Safe Handling & Storage SOP

This protocol ensures a self-validating safety system for handling 3,3-difluorobutanoic acid in a research laboratory.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles + Face Shield | H318 Risk: Standard safety glasses are insufficient for liquid acid splashes. |

| Dermal | Nitrile Gloves (Double gloved) or Viton | Fluorinated solvents/acids can permeate latex. Double nitrile provides breakdown indication. |

| Respiratory | Fume Hood (Face velocity > 100 fpm) | Prevents inhalation of vapors (H335). |

| Body | Chemical-resistant Lab Coat / Apron | Protects against corrosive splashes. |

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture absorption which can catalyze degradation.

-

Segregation: Store away from strong bases, oxidizing agents, and reducing agents.

Experimental Protocol: Synthesis & Application

The synthesis of 3,3-difluorobutanoic acid typically involves the deoxofluorination of a

Workflow Diagram: Synthesis & Safety Logic

Caption: Synthesis workflow from ethyl acetoacetate via deoxofluorination, highlighting the critical exothermic quench step.

Detailed Methodology

Step 1: Deoxofluorination (Formation of the gem-difluoro moiety)

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add Ethyl Acetoacetate (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Reagent Addition: Cool to 0°C. Dropwise add Deoxo-Fluor® (or DAST) (1.2–1.5 eq). Note: DAST is shock-sensitive; Deoxo-Fluor is thermally more stable but still requires careful handling.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. The carbonyl oxygen is replaced by two fluorine atoms.

-

Quench (CRITICAL): Cool back to 0°C. Slowly quench with saturated aqueous

. Warning: Vigorous -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via vacuum distillation to obtain Ethyl 3,3-difluorobutanoate.

Step 2: Hydrolysis (Ester Cleavage)

-

Dissolve the intermediate ester in a THF/Water (3:1) mixture.

-

Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until TLC indicates consumption of starting material.

-

Acidification: Carefully acidify with 1N HCl to pH ~2.

-

Extraction: Extract with Ethyl Acetate. The fluorinated acid will partition into the organic phase.

-

Purification: Remove solvent. The product may require short-path distillation if high purity is needed.

Applications in Drug Design

The 3,3-difluorobutanoic acid moiety serves as a strategic bioisostere.

-

Metabolic Blocking: The

-position of fatty acids and aliphatic chains is a common site for metabolic oxidation (Cytochrome P450). Replacing -

pKa Modulation: The electron-withdrawing effect of the fluorine atoms lowers the pKa of the carboxylic acid (from ~4.8 to ~4.0). This increases the fraction of the drug that is ionized at physiological pH (7.4), potentially reducing passive membrane permeability but improving solubility.

-

Lipophilicity: While fluorine is lipophilic, the

group is polar enough to balance solubility. The modest LogP (~1.1) allows for fine-tuning of the lipophilic ligand efficiency (LLE).

Emergency Response Protocols

| Incident | Action Protocol |

| Spill (Small) | 1. Evacuate area. 2. Absorb with inert material (vermiculite/sand). 3. Neutralize residue with dilute Sodium Bicarbonate. |

| Skin Contact | 1. Immediately wash with soap and water for 15 mins. 2. If redness persists or HF contamination is suspected (rare but possible if decomposed), apply Calcium Gluconate gel as a precaution. |

| Eye Contact | 1. Flush with water for 15 minutes, holding eyelids open. 2. Seek immediate medical attention (Ophthalmologist). |

| Fire | Use Dry Chemical, |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11228790, 3,3-Difluorobutanoic acid. Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

ChemRxiv (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements. (Cited for pKa/LogP comparative data). Retrieved from [Link]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to gem-Difluorocarboxylic Acid Building Blocks for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly when positioned adjacent to a carboxylic acid, has emerged as a uniquely valuable building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and application of α,α-difluorocarboxylic acids. We will delve into the profound impact of this moiety on molecular acidity and lipophilicity, explore robust synthetic methodologies from classical to contemporary catalytic approaches, and present detailed protocols and mechanistic insights to empower the practical application of these building blocks in drug discovery campaigns.

The Strategic Value of the gem-Difluoro Group in Medicinal Chemistry

The introduction of a gem-difluoromethylene group is not merely an act of adding fluorine; it is a strategic design choice to address specific challenges in drug development. The CF₂ group serves as a unique bioisostere for carbonyl groups, ether linkages, or even methylene groups, but with profoundly different electronic properties.[1][2] This substitution can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The core advantages stem from the high electronegativity of the fluorine atoms, which imparts a strong inductive electron-withdrawing effect, and the inherent stability of the C-F bond.[3][4] These features translate into tangible benefits:

-

Modulation of Acidity (pKa): Directly influences the ionization state of the carboxylic acid, impacting solubility and receptor interactions.

-

Lipophilicity (LogP) Tuning: Alters the molecule's partitioning behavior between aqueous and lipid environments, affecting membrane permeability and target engagement.[5][6]

-

Enhanced Metabolic Stability: The robust C-F bonds can block sites of oxidative metabolism, increasing the drug's half-life.[3][7][8]

-

Conformational Control: The steric and electronic nature of the CF₂ group can lock the molecule into a more favorable bioactive conformation.[9][10]

Impact on Key Physicochemical Properties

Understanding the quantitative impact of α,α-difluorination is critical for rational drug design. The effects are predictable for acidity but can be complex and context-dependent for lipophilicity.

Acidity (pKa)

The most direct and predictable consequence of introducing an α,α-difluoro group is a significant increase in the acidity of the carboxylic acid (i.e., a lowering of the pKa). This is due to the powerful inductive electron-withdrawing effect of the two fluorine atoms, which stabilizes the resulting carboxylate anion.[7][8] This effect is consistently observed across both acyclic and cyclic systems.[7][8] For example, gem-difluorination can decrease the pKa of corresponding carboxylic acids by 0.3 - 0.5 units.[7]

Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity is far more nuanced. While fluorine is highly electronegative, it is also lipophilic. The overall effect on LogP can be an increase or a decrease, depending on the molecular context, including the ring size in cyclic systems and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[5][7][8] Similarly, aqueous solubility follows these complex trends.[7][8] This context-dependent behavior underscores the importance of empirical measurement for each new scaffold.

Table 1: Comparative Physicochemical Properties

| Compound Class | Property | Non-Fluorinated Analogue | gem-Difluorinated Analogue | Impact of CF₂ Group |

| Carboxylic Acids | pKa | Higher (Less Acidic) | Lower (More Acidic) | Inductive stabilization of carboxylate[7][8] |

| Cycloalkanes | LogP | Varies | Varies (Can Increase or Decrease) | Complex; depends on conformation and H-bonding[5][7] |

| Model Derivatives | Metabolic Stability | Baseline | Unaffected or Slightly Improved | Blocks sites of oxidative metabolism[7][8] |

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of α,α-difluorocarboxylic acids and their precursors can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Synthesis via gem-Difluoroalkene Precursors

One of the most straightforward and versatile methods involves the hydrofunctionalization of gem-difluoroalkenes.[2][11] These alkenes are susceptible to nucleophilic attack at the difluorinated carbon due to the strong inductive effect of the fluorine atoms.[2][11] A recently developed protocol demonstrates the direct addition of carboxylic acids to β,β-difluoroacrylates under simple thermal conditions, without the need for a catalyst.[2][11]

Caption: Proposed mechanism for catalyst-free hydroacetoxylation.[2][11]

This method is attractive for its operational simplicity and tolerance of various functional groups on the carboxylic acid, including aryl, heteroaryl, and alkyl moieties.[2]

Decarboxylative Fluorination

Modern photoredox catalysis has enabled the direct conversion of aliphatic carboxylic acids to fluorinated products.[12][13] In these reactions, a photosensitizer absorbs visible light to initiate a single-electron transfer (SET) process. The carboxylate is oxidized to a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. This radical is then trapped by an electrophilic fluorine source, such as Selectfluor®, to forge the C-F bond.[12]

Caption: Simplified photoredox cycle for decarboxylative fluorination.[12][13]

While powerful, this method typically produces monofluorinated alkanes. Achieving gem-difluorination at the α-position often requires starting with malonic acid derivatives, where chemoselectivity can be tuned by selecting the appropriate base and solvent to yield either gem-difluoroalkanes or α-fluorocarboxylic acids.[14]

Catalytic Asymmetric Synthesis

For applications requiring chiral building blocks, catalytic asymmetric methods are indispensable.[15] Recent advances have focused on the enantioselective α-fluorination of carboxylic acid derivatives. One powerful strategy involves the dual activation of an acid chloride using a chiral nucleophilic catalyst and an achiral transition metal Lewis acid.[16] This generates a chiral metal-ketene enolate that can be efficiently fluorinated by an electrophilic source like N-fluorodibenzene-sulfonimide (NFSI).[16] Such methods provide access to a wide range of optically active α-fluorinated carboxylic acids, esters, and amides with high enantiomeric excess.[16]

Key Experimental Protocol: Catalyst-Free Addition of a Carboxylic Acid to a gem-Difluoroalkene

This protocol is adapted from the work of Gu et al., describing a practical and operationally simple method for synthesizing esters containing a gem-difluoromethylene unit.[2][11]

Objective: To synthesize a gem-difluoromethylenated ester via the thermal addition of a carboxylic acid to a tetrasubstituted gem-difluoroalkene.

Materials:

-

Tetrasubstituted β,β-difluoroacrylate (1.0 equiv)

-

Carboxylic acid (3.0 - 10.0 equiv)

-

Reaction vial or flask with a screw cap

-

Heating block or oil bath

Procedure:

-

Reaction Setup: To a clean, dry reaction vial, add the tetrasubstituted β,β-difluoroacrylate (e.g., 0.2 mmol).

-

Reagent Addition: Add the desired carboxylic acid. If the acid is a liquid, add 10.0 equivalents. If it is a solid, it can be added directly (typically 3.0 equivalents). No additional solvent is typically required if the acid is liquid; for solid acids, a high-boiling solvent may be necessary to ensure solubility at the reaction temperature.

-

Reaction Conditions: Seal the vial tightly and place it in a preheated heating block or oil bath set to 75 °C or 150 °C. The optimal temperature may depend on the specific substrates and their solubility.[2][11]

-

Monitoring: Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹⁹F NMR, using an internal standard like benzotrifluoride.[2][11]

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove excess carboxylic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure gem-difluoromethylenated ester.

-

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting alkene signal and the appearance of a new product signal in the ¹⁹F NMR spectrum, typically a triplet or doublet of doublets depending on the adjacent protons.[17] ¹H and ¹³C NMR will confirm the overall structure.[18]

Characterization of gem-Difluoro Carboxylic Acids

The unambiguous characterization of these building blocks relies on a combination of standard spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most critical technique. The gem-difluoro group typically appears as a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants (J-values) to adjacent protons provide definitive structural information.[17]

-

¹H and ¹³C NMR Spectroscopy: The protons and carbons adjacent to the CF₂ group will show characteristic splitting patterns due to H-F and C-F coupling. The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm range in the ¹³C NMR spectrum.[19]

-

Infrared (IR) Spectroscopy: The carboxylic acid will display a strong C=O stretch (around 1700-1760 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).[19]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Conclusion and Future Outlook

gem-Difluorocarboxylic acid building blocks represent a validated and highly effective tool in the medicinal chemist's arsenal. Their ability to predictably modulate acidity while offering a nuanced handle on lipophilicity and metabolic stability makes them indispensable for lead optimization.[1][7] The development of robust and scalable synthetic methods, from simple thermal additions to sophisticated asymmetric catalyses, has made these valuable motifs more accessible than ever.[2][11][20][21] As drug discovery continues to tackle increasingly complex biological targets, the rational design and incorporation of unique fluorinated building blocks, such as α,α-difluorocarboxylic acids, will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

- Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., & Lesyk, D. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- Enamine. (n.d.).

- Grygorenko, O., Melnykov, K. P., Holovach, S., & Demchuk, O. (n.d.). gem‐Difluorocycloalkyl building blocks prepared via the deoxofluorination.

- Gu, Z., Chen, J., & Li, X. (2024).

- Smith, A. B., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Jones, C. D., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

- Kim, J., et al. (2019). Efficient Synthesis of α-Trifluoromethyl Carboxylic Acids and Esters through Fluorocarboxylation of gem-Difluoroalkenes.

- Wallentin, C.-J., et al. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society.

- Gu, Z., Chen, J., & Li, X. (2024).

- Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Mahmoud, A. A., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.

- Kumar, A., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Chemistry – A European Journal.

- Smith, J. D., et al. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie.

- Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes.

- Author, A. A. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Wang, X., et al. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science.

- Wang, X., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science.

- Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- LibreTexts Chemistry. (n.d.). Reactions with Carboxylic Acid/Ester Electrophiles.

- Jones, C. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

- Ghosh, K. K., & van Gemmeren, M. (2024). The Direct β-C(sp3)

- Organic Chemistry Portal. (n.d.).

- Smith, J. D., et al. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Science & Technology.

- Organic Chemistry Portal. (n.d.).

- Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society.

- Lectka, T., et al. (n.d.). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society.

- CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google P

- Author, A. A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- ATSDR. (n.d.). Toxicological Profile for Perfluoroalkyls.

- ITRC. (n.d.). Physical and Chemical Properties – PFAS.

- Royal Society of Chemistry. (2015).

- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.

- Lectka, T., et al. (2020). Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. Journal of the American Chemical Society.

- Middleton, W. J. (n.d.). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry.

- Wang, Y., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.

- NICNAS. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.

- Government of Canada. (2022). Physical and Chemical Properties.

- Author, A. A. (n.d.). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants. SciELO México.

- LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 15. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids [scielo.org.mx]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

amide bond formation with 3,3-difluorobutanoic acid

Application Note: High-Fidelity Amidation of 3,3-Difluorobutanoic Acid

-Difluorinated Substrates[1]Part 1: Executive Summary

3,3-Difluorobutanoic acid (CAS: 2366-61-2) is a critical fluorinated building block in medicinal chemistry.[1] The gem-difluoro moiety acts as a lipophilic bioisostere for carbonyl or sulfone groups, modulating metabolic stability and pKa.[1] However, this substrate presents a specific, often overlooked failure mode: base-mediated

Standard amidation protocols (e.g., EDC/HOBt, excess TEA) often lead to significant formation of the 3-fluorobut-2-enoamide byproduct.[1] This guide outlines the mechanistic cause of this side reaction and provides three validated protocols designed to suppress elimination while maximizing conversion.

Part 2: Critical Mechanistic Insight

The -Elimination Trap (E1cb Mechanism)

The electron-withdrawing effect of the

Key Risk Factors:

-

Base Strength/Sterics: Triethylamine (TEA) and DBU promote elimination more aggressively than Diisopropylethylamine (DIPEA).

-

Activation Level: Highly activated intermediates (e.g., mixed anhydrides) are more prone to elimination if the amine nucleophile is slow to react.

-

Temperature: Reactions above 0°C during the activation phase drastically increase HF loss.[1]

Figure 1: Mechanistic divergence between productive amidation and the destructive E1cb elimination pathway.[1]

Part 3: Protocol Selection Matrix

Not all amines require the same stringency. Use this decision tree to select the optimal method for your specific coupling partner.

Figure 2: Selection logic for coupling conditions based on amine nucleophilicity.

Part 4: Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Why: T3P acts as an acid scavenger and coupling reagent simultaneously. It requires less base than HATU/EDC methods and operates well in ethyl acetate (EtOAc), facilitating workup. It shows the lowest rate of HF elimination.

Reagents:

-

3,3-Difluorobutanoic acid (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

-

DIPEA (2.5 equiv) or Pyridine (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (5–10 volumes)[1]

Protocol:

-

Dissolution: Charge 3,3-difluorobutanoic acid and the amine into a reactor. Add EtOAc (or 2-MeTHF).[1]

-

Cooling: Cool the mixture to 0°C . Critical: Do not add T3P at room temperature.

-

Base Addition: Add DIPEA dropwise, maintaining internal temperature < 5°C.

-

Activation: Add T3P solution dropwise over 10–15 minutes.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove excess amine/DIPEA), then sat.

, then brine.[1] -

Isolation: Dry over

and concentrate.

Method B: HATU/DIPEA – For High Throughput

Why: HATU is faster but riskier.[1] This protocol uses "Base-Starvation" during activation to prevent elimination.[1]

Protocol:

-

Dissolve 3,3-difluorobutanoic acid (1.0 equiv) in DMF (anhydrous).

-

Cool to -10°C (Ice/Salt bath).

-

Add HATU (1.1 equiv).[1] Stir for 5 mins. Note: No base yet.[1]

-

Add the Amine (1.2 equiv).

-

Controlled Base Addition: Add DIPEA (2.0 equiv) very slowly via syringe pump or dropwise.[1] The pH should not exceed 8.

-

Stir at 0°C for 1 hour, then slowly warm to RT.

Method C: Ghosez’s Reagent – For Weak Nucleophiles

Why: Acid chlorides are necessary for anilines, but Thionyl Chloride/Oxalyl Chloride generates HCl/heat that degrades this substrate.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride neutrally.[1]

Protocol:

-

Dissolve 3,3-difluorobutanoic acid (1.0 equiv) in DCM.

-

Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1h to form acid chloride (monitor by TLC/NMR).

-

In a separate vessel, dissolve the weak amine (e.g., aniline) (1.0 equiv) and Pyridine (1.5 equiv) in DCM.

-

Cannulate the acid chloride solution into the amine solution at 0°C.

Part 5: Process Analytical Technology (PAT) & QC

NMR Monitoring

The most effective way to validate reaction integrity is

| Species | Multiplicity | Notes | |

| Starting Material | -85 to -90 ppm | Multiplet | |

| Product (Amide) | -88 to -93 ppm | Multiplet | Shift varies slightly; distinct from SM.[1] |

| Byproduct (Alkene) | -110 to -120 ppm | Singlet/Doublet | Vinyl Fluorine .[1] Signal shifts upfield significantly.[1] |

QC Check: If you see a signal around -115 ppm, you have triggered

Part 6: References

-

Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[2][3] Journal of Organic Chemistry .

-

Schoenebeck, F., et al. (2021).[1][4] Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Catalysis .[1]

-

Patterson, A. W., et al. (2011).[1] General Method for the Synthesis of 3,3-Difluoropyrrolidines. Journal of Medicinal Chemistry .

-

Vertex Pharmaceuticals. (2025).[1][5] 3,3-Difluorobutanoic acid properties and safety data. PubChem .

-

Lanigan, R. M., et al. (2013).[1][6] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry .

Sources

- 1. Amide derivatives - Patent US-6548514-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Difluoropropanoic acid | C3H4F2O2 | CID 16218396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

Application Notes and Protocols for the Esterification of 3,3-Difluorobutanoic Acid

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for fine-tuning physicochemical and biological properties.[1][2][3] The unique electronic nature of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4][5] Esters of 3,3-difluorobutanoic acid, in particular, serve as valuable building blocks, introducing a difluoromethyl group that can act as a bioisostere for other functional groups and enhance the pharmacokinetic profile of a drug candidate.[1][6][7][8]

This application note provides a comprehensive guide to the reaction conditions for the esterification of 3,3-difluorobutanoic acid. We will delve into various methodologies, from classic acid catalysis to milder coupling protocols, offering detailed experimental procedures and insights into the rationale behind the selection of specific reagents and conditions.

Reaction Methodologies and Mechanistic Considerations

The esterification of 3,3-difluorobutanoic acid can be approached through several well-established synthetic routes. The choice of method will often depend on the substrate scope, particularly the nature of the alcohol, and the desired scale of the reaction.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9][10][11] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[9][12][13]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10][12]

Figure 1: General workflow for Fischer-Speier esterification.

Carbodiimide-Mediated Esterification: Mild and Versatile

For substrates that are sensitive to strong acids or high temperatures, carbodiimide-mediated coupling offers a milder alternative.[14][15] Reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[15][16]

Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and a urea byproduct.[14][17] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[18]

Figure 2: General workflow for carbodiimide-mediated esterification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[19][20][21] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20]

Mechanism: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a potent alkylating agent. The carboxylate anion then acts as a nucleophile, displacing the activated alcohol in an Sₙ2 fashion to yield the ester with inverted stereochemistry.[19][21][22]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3,3-Difluorobutanoic Acid with Ethanol

Materials:

-

3,3-Difluorobutanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3,3-difluorobutanoic acid (1.0 eq).

-

Add a significant excess of absolute ethanol (5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours.[23][24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[23]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude ester can be purified by distillation under reduced pressure.

Protocol 2: EDC/DMAP-Mediated Esterification of 3,3-Difluorobutanoic Acid with a Primary Alcohol

Materials:

-

3,3-Difluorobutanoic acid

-

Primary alcohol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

Procedure:

-

Dissolve 3,3-difluorobutanoic acid (1.0 eq), the primary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Comparison of Reaction Conditions

| Feature | Fischer-Speier Esterification | Carbodiimide-Mediated Esterification | Mitsunobu Reaction |

| Catalyst/Reagents | Strong acid (H₂SO₄, TsOH) | Carbodiimide (EDC, DCC), DMAP | PPh₃, DEAD/DIAD |

| Solvent | Alcohol reactant or non-polar solvent | Aprotic (DCM, THF) | Aprotic (THF, Dioxane) |

| Temperature | Elevated (reflux) | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 4-10 hours | 12-24 hours | 1-12 hours |

| Advantages | Economical, simple workup for volatile esters | Mild conditions, broad substrate scope | Inversion of stereochemistry |

| Disadvantages | Harsh conditions, not suitable for sensitive substrates | Stoichiometric byproducts, cost | Stoichiometric byproducts, sensitive to acidic protons |

Product Characterization

The successful synthesis of the 3,3-difluorobutanoate ester should be confirmed by standard analytical techniques.

Figure 3: Analytical workflow for product validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the product.[25][26] In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the alcohol moiety and the butanoate backbone. The presence of the difluoro group will result in characteristic splitting patterns. ¹⁹F NMR will show a signal for the two equivalent fluorine atoms.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the ester and to assess its purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) typically in the region of 1735-1750 cm⁻¹.

Conclusion

The esterification of 3,3-difluorobutanoic acid is a versatile transformation that can be accomplished through several reliable methods. The choice of the appropriate protocol depends on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the presence of other functional groups in the molecule. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of 3,3-difluorobutanoate esters for applications in drug discovery and materials science.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1235–1247. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Fluorine as a key element in modern drug discovery and development. Le Studium Conference. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Roles of Fluorine in Drug Design and Drug Action. Current Pharmaceutical Design, 10(12), 1375-1392. [Link]

-

Pal, R., & Das, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100914. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Smith, A. D., & Bull, J. A. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61(80), 10837-10852. [Link]

-

Djerassi, C., & Engle, R. R. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Journal of the American Chemical Society, 75(15), 3838–3840. [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. [Link]

-

University of Toronto. (n.d.). Ester Synthesis. [Link]

-

Quick Company. (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Google Patents. (n.d.). Alpha-fluoroalkyl carboxylic acid esters and process for preparing the same.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. [Link]

-

Gebbink, W. A., Ullah, S., Sandblom, O., & Berger, U. (2013). Polyfluoroalkyl phosphate esters and perfluoroalkyl carboxylic acids in target food samples and packaging--method development and screening. Environmental science and pollution research international, 20(11), 7949–7958. [Link]

-

ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Smith, T. A., Londergan, T. M., & Owens, J. W. (2013). Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. Journal of fluorine chemistry, 156, 263–272. [Link]

-

Khan Academy. (n.d.). Fischer esterification. [Link]

-

Scheidt, K. A., & Bode, J. W. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Science, 6(1), 101-111. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols and Thiols. [Link]

-

Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

-

Zhang, Z., & Li, Y. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(57), 36005-36013. [Link]

-

Smith, T. A., Londergan, T. M., & Owens, J. W. (2013). Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, Reacting with Isopropyl Alcohol. eCommons. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(Trifluoromethyl)androst-4-ene-3,17-dione. [Link]

-

PDXScholar. (n.d.). Fluorinated Esters: Synthesis and Identification. [Link]

-

Altalhi, A. A., & Al-Ghamdi, A. M. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. [Link]

-

Mykhailiuk, P. K. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic letters, 19(21), 5864–5867. [Link]

-

Khan Academy. (2024). Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]

-

Toikka, M., Toikka, A., & Prikhodko, I. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. Molecules, 27(19), 6549. [Link]

-

Odinity. (2014). Fischer Esterification. [Link]

-

Kastratović, V., & Bigović, M. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 17(1), 1-8. [Link]

-

Science Projects. (n.d.). A study of esterification reactions. [Link]

-

Chan, W. W., & Buchwald, S. L. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(36), 13446–13449. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. athabascau.ca [athabascau.ca]

- 13. odinity.com [odinity.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 21. Mitsunobu Reaction [organic-chemistry.org]

- 22. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 23. cerritos.edu [cerritos.edu]

- 24. scienceready.com.au [scienceready.com.au]

- 25. Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ecommons.udayton.edu [ecommons.udayton.edu]

synthesis of gem-difluoroalkenes from 3,3-difluorobutanoic acid

Part 1: Strategic Analysis & Core Directive

The Challenge:

The synthesis of gem-difluoroalkenes (1,1-difluoroalkenes) is a pivotal transformation in medicinal chemistry, as the

Direct conversion of this

This Application Note details two distinct, field-proven protocols:

-

Protocol A (The Deoxyfluorination Route): Synthesis of 1,1,3,3-tetrafluoroalkenes via conversion of the carboxyl group to a trifluoromethyl group followed by regioselective dehydrofluorination. This creates the classic gem-difluoroalkene terminus (

). -

Protocol B (The Reductive Olefination Route): Synthesis of homoallylic gem-difluoroalkenes via reduction to the aldehyde and Wittig/Horner-Wadsworth-Emmons (HWE) olefination. This preserves the

placement while installing a distal alkene.

Part 2: Scientific Integrity & Experimental Logic

Mechanism & Causality[1]

1. The Deoxyfluorination-Elimination Pathway (Protocol A)

-

Concept: The carboxylic acid is first converted to a trifluoromethyl group (

) using sulfur tetrafluoride ( -

Regioselectivity: Subsequent base-mediated dehydrofluorination eliminates HF. The acidity of the

-protons (adjacent to the newly formed -

Why this works: The strong electron-withdrawing nature of the

group activates the adjacent methylene protons (

2. The Reductive Olefination Pathway (Protocol B)

-

Concept: The acid is reduced to 3,3-difluorobutanal . This aldehyde serves as a versatile electrophile for olefination.

-

Utility: Reaction with a methylenetriphenylphosphorane (Wittig) or phosphonate (HWE) yields 4,4-difluoropent-1-ene .

-

Why this works: This route avoids handling HF/SF4 and uses standard carbon-carbon bond-forming chemistry to install the alkene, keeping the gem-difluoro motif intact as a structural element.

Part 3: Visualization of Pathways

Caption: Figure 1 illustrates the two primary synthetic pathways. Route A (Red) yields a terminal gem-difluoroalkene, while Route B (Green) yields a homoallylic difluoroalkene.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1,1,3,3-Tetrafluorobut-1-ene (Deoxyfluorination Route)

Target: Terminal gem-difluoroalkene (

Safety Note: This protocol involves fluorinating agents (SF4 or Fluolead) which can release HF. Perform all operations in a well-ventilated fume hood using appropriate PPE (gloves, face shield).

Step 1: Deoxyfluorination of 3,3-Difluorobutanoic Acid

-

Preparation: Charge a Hastelloy or Teflon-lined autoclave with 3,3-difluorobutanoic acid (10 mmol).

-

Reagent Addition: Cool the vessel to -78°C. Condense Sulfur Tetrafluoride (SF4) (30 mmol) into the vessel. Alternatively, add Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) (12 mmol) in anhydrous DCM if avoiding gaseous SF4.

-

Reaction: Seal the autoclave and warm to room temperature. Heat to 80°C for 12 hours .

-

Workup: Cool to room temperature. Carefully vent excess gases into a KOH scrubber. Dilute the residue with DCM, wash with saturated

(aq), water, and brine. -

Isolation: Dry over

and concentrate. Purify via distillation to obtain 1,1,1,3,3-pentafluorobutane .

Step 2: Regioselective Dehydrofluorination

-

Setup: Dissolve 1,1,1,3,3-pentafluorobutane (5 mmol) in anhydrous THF (20 mL) under Argon.

-

Elimination: Cool to -78°C. Add LiHMDS (1.0 M in THF, 6 mmol) dropwise over 15 minutes.

-

Note: The bulky base favors removal of the accessible proton at the C2 position (

between

-

-

Completion: Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench: Quench with saturated

. Extract with pentane (due to product volatility). -

Purification: Careful fractional distillation yields 1,1,3,3-tetrafluorobut-1-ene .

| Parameter | Value |

| Reagent (Step 1) | SF4 or Fluolead™ |

| Base (Step 2) | LiHMDS or KOtBu |

| Solvent | THF (anhydrous) |

| Temp (Step 2) | -78°C |

| Yield (Typical) | 65-75% (over 2 steps) |

Protocol B: Synthesis of 4,4-Difluoropent-1-ene (Reductive Olefination Route)

Target: Homoallylic alkene with preserved gem-difluoro group

Step 1: Reduction to 3,3-Difluorobutanal

-

Activation: Dissolve 3,3-difluorobutanoic acid (10 mmol) in DCM (50 mL). Add N,O-Dimethylhydroxylamine HCl (11 mmol), EDC·HCl (12 mmol), and N-Methylmorpholine (25 mmol). Stir at RT for 4 hours to form the Weinreb Amide .

-

Reduction: Isolate the amide (standard workup). Dissolve in THF (30 mL), cool to 0°C, and add LiAlH4 (0.6 equiv) or DIBAL-H (1.2 equiv) at -78°C.

-

Quench: Quench with Rochelle's salt solution. Extract and purify to obtain 3,3-difluorobutanal .

Step 2: Wittig Olefination

-

Reagent Prep: In a separate flask, suspend Methyltriphenylphosphonium bromide (12 mmol) in THF (40 mL). Add KOtBu (12 mmol) at 0°C. Stir for 30 min to generate the yellow ylide.

-

Coupling: Cool ylide solution to -78°C. Add 3,3-difluorobutanal (10 mmol) in THF dropwise.

-

Reaction: Warm slowly to Room Temperature and stir for 2 hours.

-

Workup: Add water, extract with pentane/ether.

-

Purification: Silica gel chromatography (Pentane/Ether gradient) yields 4,4-difluoropent-1-ene .

| Parameter | Value |

| Intermediate | Weinreb Amide (Stable) |

| Reducing Agent | DIBAL-H or LiAlH4 |

| Ylide | |

| Yield (Typical) | 70-85% |

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 1999. Link

-

Ma, J.-A., & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008. Link

-

An, S., Zhang, J., & Jiang, G. "Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls." Synlett, 2021. Link

-

BenchChem. "Protocol for 3,3-Difluorobutanoic acid applications." BenchChem Protocols, 2024. Link

-

PubChem. "3,3-Difluorobutanoic acid Compound Summary." National Library of Medicine, 2025. Link

Sources

Application Note: Decarboxylative Cross-Coupling of 3,3-Difluorobutanoic Acid

Executive Summary

This application note details the protocol for the decarboxylative cross-coupling of 3,3-difluorobutanoic acid with aryl halides. This transformation enables the modular installation of the 2,2-difluoropropyl (